methyl [3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]carbamate
Overview
Description
“Methyl [3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]carbamate” is a carbamate compound. Carbamates are derived from carbamic acid and are well known for their stability . They are used in various applications, including as protecting groups for amines, which are essential for the synthesis of peptides .
Synthesis Analysis
Carbamates can be synthesized through carbamoylation, a process that involves the reaction of carbonylimidazolide in water with a nucleophile . This method provides an efficient and general approach for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis
The molecular structure of carbamates, such as “this compound”, can be analyzed using various tools like MolView . Carbamic acid, a parent compound of carbamates, is a planar molecule . The carbamoyl functional group RR′N–C(=O)– is the carbamic acid molecule minus the OH part of the carboxyl .Chemical Reactions Analysis
Carbamates participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .Safety and Hazards
Properties
IUPAC Name |
methyl N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8-10(9-6-4-3-5-7-9)11(12(15)17)13(20-8)16-14(18)19-2/h3-7H,1-2H3,(H2,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEYOJRQSFUEQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)OC)C(=O)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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